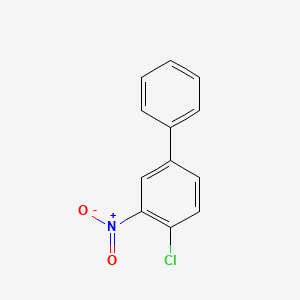

4-Chloro-3-nitrobiphenyl

Description

Structural Significance within the Biphenyl (B1667301) Class of Compounds

The foundational structure of 4-Chloro-3-nitrobiphenyl is the biphenyl molecule, which consists of two benzene (B151609) rings linked by a single carbon-carbon bond. evitachem.com The defining features of this particular compound are the substituents attached to this biphenyl framework: a chlorine atom at the 4-position of one phenyl ring and a nitro group (NO₂) at the 3-position of the same ring.

This specific arrangement of a halogen (chloro) and a nitro group on the biphenyl structure is significant. The nitro group is strongly electron-withdrawing, which influences the electronic properties of the entire molecule. evitachem.com This electronic effect can facilitate certain chemical reactions, such as nucleophilic aromatic substitution, where the chlorine atom can be replaced by other functional groups. evitachem.com The presence and positioning of these functional groups are confirmed through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₂H₈ClNO₂ | evitachem.com |

| Molecular Weight | 233.65 g/mol | evitachem.com |

| Appearance | Pale yellow crystalline solid | evitachem.comprepchem.com |

| Melting Point | ~70–72 °C | evitachem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone (B3395972) | evitachem.com |

Overview of Academic Research Areas Pertaining to Halogenated Nitrobiphenyls

Halogenated nitrobiphenyls, the class to which this compound belongs, are subjects of considerable academic interest. A significant area of research is their use as building blocks in organic synthesis. The reactivity of the nitro group, which can be reduced to form an amino group, and the potential for the halogen atom to undergo substitution reactions make these compounds versatile intermediates. evitachem.com For example, the reduction of the nitro group in this compound yields 4-chloro-3-aminobiphenyl. evitachem.com

Research also extends to the synthesis of halogenated porphyrins and their metalloporphyrin counterparts using nitrobenzene-based methods. These resulting compounds have potential applications as photosensitizers in photodynamic therapy and in catalysis. grafiati.com Furthermore, the selective hydrogenation of halogenated nitroarenes to produce halogenated amines without removing the halogen is a notable research challenge, with applications in creating complex molecules. grafiati.com The study of halogenated nitrobiphenyls also intersects with environmental science, as some of these compounds are found as by-products or metabolites of other chemicals.

Relevance of Positional Isomers in Biphenyl Research

In the study of substituted biphenyls, including halogenated and nitrated congeners, the concept of positional isomerism is of paramount importance. Positional isomers are compounds that have the same molecular formula but differ in the position of the functional groups on the aromatic rings. vt.edu There are 209 possible distinct isomers (congeners) of polychlorinated biphenyls (PCBs), for instance, based on the number and location of chlorine atoms. toxoer.com

The specific location of substituents dramatically influences the physical, chemical, and biological properties of the molecule. toxoer.comnih.gov For example, in studies of hydroxylated polychlorinated biphenyls (OH-PCBs), different isomers exhibit varying toxic properties. nih.gov The position of chlorine atoms on the biphenyl rings affects the molecule's resistance to degradation. Research has shown that the relative resistance of PCB isomers to reductive dechlorination increases from para to meta to ortho positions. acs.org This variation is linked to the electronic properties of the individual congeners. acs.org Therefore, distinguishing between positional isomers is crucial for both synthesis and analytical studies, as different isomers can have vastly different reactivities and environmental fates. vt.edunih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

91331-25-8 |

|---|---|

Molecular Formula |

C12H8ClNO2 |

Molecular Weight |

233.65 g/mol |

IUPAC Name |

1-chloro-2-nitro-4-phenylbenzene |

InChI |

InChI=1S/C12H8ClNO2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H |

InChI Key |

FIQBDKFALPAHOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Molecular Structure, Conformation, and Spectroscopic Characterization of 4 Chloro 3 Nitrobiphenyl

Theoretical Investigations of Molecular Geometry and Conformational Analysis

Theoretical chemistry provides powerful tools to understand the molecular structure and energetics of compounds like 4-Chloro-3-nitrobiphenyl. Computational methods allow for the exploration of geometric parameters, conformational landscapes, and intramolecular forces that are not always accessible through experimental techniques alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to study the molecular structures and properties of various organic molecules, including substituted biphenyls. nih.govresearchgate.net DFT calculations can provide valuable insights into the geometry, conformational stability, and electronic properties of this compound.

Table 1: Predicted Geometric Parameters of this compound from Theoretical Calculations

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~ 1.74 Å |

| C-N (nitro) Bond Length | ~ 1.48 Å |

| Inter-ring C-C Bond Length | ~ 1.49 Å |

| C-C-C Bond Angle (in ring) | ~ 120° |

Note: These are typical values and would be precisely determined through specific DFT calculations for this compound.

The two phenyl rings in biphenyl (B1667301) are not coplanar due to steric hindrance between the ortho-hydrogens. The rotation around the inter-ring C-C bond leads to conformational isomerism. For this compound, the substituents on one ring will influence the rotational barrier and the dihedral angle between the rings in the lowest energy conformation. A study of the closely related 4-Methoxy-3-nitrobiphenyl revealed a torsion angle of 36.69° between the two benzene (B151609) rings. nih.gov It is expected that this compound would exhibit a similar non-planar structure.

A potential energy surface (PES) scan, performed by systematically changing the dihedral angle between the two phenyl rings and calculating the energy at each step, can map out the conformational landscape. This would reveal the energy minima corresponding to stable conformers and the energy barriers to rotation. The PES would likely show two minima corresponding to enantiomeric twisted conformations, with a rotational barrier at the planar and perpendicular arrangements of the rings.

The rotation of the phenyl rings around the central C-C bond is a key dynamic feature of biphenyl and its derivatives. The torsional dynamics are governed by the potential energy surface described in the previous section. The height of the energy barrier to rotation determines the rate of interconversion between the stable conformers at a given temperature. For many substituted biphenyls, this rotation is rapid at room temperature, leading to an averaged structure being observed in some spectroscopic measurements like NMR. The specific substituents in this compound will modulate this rotational barrier.

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT))

Advanced Spectroscopic Studies for Structural Elucidation

While theoretical calculations provide a detailed picture of the molecular structure, experimental spectroscopic data is crucial for validation and a complete understanding. A combination of spectroscopic techniques can confirm the connectivity, functional groups, and provide insights into the electronic environment of the molecule.

While a complete set of experimental spectra for this compound is not publicly available, data from closely related compounds can be used to predict the expected spectroscopic features.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

|---|---|

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, with splitting patterns determined by the substitution. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. Carbons attached to the chloro and nitro groups will show characteristic shifts. |

| FT-IR | Asymmetric and symmetric NO₂ stretching vibrations around 1520 cm⁻¹ and 1350 cm⁻¹ respectively. C-Cl stretching vibration in the fingerprint region. Aromatic C-H and C=C stretching vibrations. |

| UV-Vis | Absorption bands in the UV region characteristic of the substituted biphenyl chromophore. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₂H₈ClNO₂. Isotope peaks for chlorine (³⁵Cl and ³⁷Cl) would be observed. |

Note: These predictions are based on typical values for the respective functional groups and the biphenyl system.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Fourier Transform Raman) and Normal Mode Analysis

Normal Mode Analysis:

The vibrational modes of this compound can be categorized into several groups:

Biphenyl Core Vibrations: These include the C-H stretching vibrations of the aromatic rings, typically observed in the 3100-3000 cm⁻¹ region. The ring C-C stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ range. The characteristic C-C inter-ring stretching vibration is also an important diagnostic peak for the biphenyl structure. nottingham.ac.uk In-plane and out-of-plane C-H bending vibrations appear at lower frequencies.

Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong and distinct stretching vibrations: the asymmetric stretch (ν_as(NO₂)) and the symmetric stretch (ν_s(NO₂)). For aromatic nitro compounds, the asymmetric stretch typically appears in the 1570-1500 cm⁻¹ region, while the symmetric stretch is found between 1370-1320 cm⁻¹. These bands are often strong in the infrared spectrum. Additionally, deformation modes of the NO₂ group, such as scissoring, rocking, wagging, and twisting, occur at lower wavenumbers.

Chloro Group (C-Cl) Vibrations: The C-Cl stretching vibration is highly sensitive to the substitution pattern on the aromatic ring. For chlorobenzenes, this mode typically appears in the 850-550 cm⁻¹ range. researchgate.net Its position can provide information about the local environment of the chlorine atom.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretching | 3100 - 3000 | FTIR, Raman |

| Aromatic C=C Stretching | 1610 - 1580 | FTIR, Raman |

| Asymmetric NO₂ Stretching | 1570 - 1500 | FTIR |

| Symmetric NO₂ Stretching | 1370 - 1320 | FTIR |

| Biphenyl Inter-ring C-C Stretching | ~1280 | Raman |

| Aromatic C-H In-plane Bending | 1300 - 1000 | FTIR, Raman |

| Aromatic C-H Out-of-plane Bending | 900 - 675 | FTIR, Raman |

| C-Cl Stretching | 850 - 550 | FTIR, Raman |

| NO₂ Deformation Modes | < 900 | FTIR, Raman |

Data compiled from general spectroscopic tables and analysis of related compounds. researchgate.net

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Chemical Shift Assignments and Coupling Constant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of each nucleus, while coupling constants (J) provide information about the connectivity of adjacent atoms.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the nitrophenyl ring will be significantly downfield-shifted due to the strong electron-withdrawing effect of the nitro group. The proton ortho to the nitro group is expected to be the most deshielded. The protons on the chlorophenyl ring will be influenced by the mildly deactivating, ortho-para directing chloro substituent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will display distinct signals for each of the twelve carbon atoms in the biphenyl system, unless there is accidental chemical shift equivalence. The carbons directly attached to the electron-withdrawing nitro and chloro groups (C3 and C4') will show significant shifts. The carbon bearing the nitro group (C3) is expected to be deshielded, while the carbon attached to the chlorine (C4') will also experience a downfield shift. The ipso-carbons (C1 and C1'), where the rings are joined, will also have characteristic chemical shifts. Generally, aromatic carbons in substituted biphenyls resonate in the δ 120-150 ppm range. oregonstate.edu

Coupling Constant Analysis:

The proton-proton coupling constants are valuable for assigning the positions of the substituents.

Ortho coupling (³J_HH): Typically in the range of 7-9 Hz, observed between protons on adjacent carbons.

Meta coupling (⁴J_HH): Smaller, in the range of 2-3 Hz, between protons separated by two bonds.

Para coupling (⁵J_HH): Very small, often close to 0 Hz, between protons on opposite sides of the ring.

The analysis of these coupling patterns allows for the unambiguous assignment of each proton signal to its specific position on the biphenyl rings.

The following table provides predicted ¹H and ¹³C NMR chemical shift ranges for this compound based on established substituent effects in aromatic systems.

| Nucleus Type | Predicted Chemical Shift (δ) Range (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 8.5 | Protons on the nitrophenyl ring are expected to be further downfield than those on the chlorophenyl ring. The proton ortho to the NO₂ group will be the most deshielded. |

| ¹³C (Aromatic) | 120 - 150 | Carbons attached to substituents (C-Cl, C-NO₂) and the ipso-carbons (C-C) will have distinct and predictable shifts based on substituent additivity rules. |

| ³J_HH (ortho) | 7 - 9 Hz | Provides connectivity information within each aromatic ring. |

| ⁴J_HH (meta) | 2 - 3 Hz | Helps to confirm assignments, especially in complex multiplets. |

Predicted values are based on general principles of NMR spectroscopy and data from substituted aromatic compounds. oregonstate.eduubc.caiastate.edu

Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (usually bonding or non-bonding) to higher energy anti-bonding orbitals. The spectrum of this compound is expected to be dominated by transitions within the aromatic system, which are influenced by the substituents.

The key chromophores in this molecule are the nitrophenyl and chlorophenyl moieties. The electronic transitions can be classified as follows:

π → π Transitions:* These are high-energy transitions that involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic rings. These transitions are typically strong, with high molar absorptivity (ε), and are responsible for the main absorption bands in the UV region. For biphenyl systems, conjugation between the two rings can lead to a red shift (shift to longer wavelength) compared to benzene.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group) to an anti-bonding π* orbital of the aromatic ring. These transitions are typically of lower energy than π → π* transitions and appear at longer wavelengths. They are generally weaker (lower ε) and can sometimes be obscured by the more intense π → π* bands.

| Type of Transition | Chromophore | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | Biphenyl system, Nitrophenyl | ~200-300 nm | High |

| n → π | Nitro group (-NO₂) | >300 nm | Low |

Expected values are based on the principles of electronic spectroscopy for aromatic and nitro-substituted compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystallographic study of this compound would provide accurate data on bond lengths, bond angles, and, most importantly, the torsional or dihedral angle between the two phenyl rings.

Molecular Conformation:

In substituted biphenyls, steric hindrance between the ortho substituents is a primary factor determining the conformation. libretexts.org In this compound, the substituents are not at the ortho positions (2, 2', 6, 6'). However, rotation around the central C-C bond is still a key conformational feature. Biphenyl itself is not planar in the solid state, with a dihedral angle of about 45°, which represents a balance between conjugative stabilization (favoring planarity) and steric repulsion between the ortho hydrogens (favoring a twisted conformation). libretexts.org

A complete X-ray crystallographic analysis would yield the following key parameters:

| Parameter | Description |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-H, C-Cl, N-O). |

| Bond Angles | The angles between three connected atoms (e.g., C-C-C, O-N-O). |

| Torsional/Dihedral Angle | The angle of twist between the two phenyl rings. |

This data provides an unambiguous depiction of the molecule's conformation and packing in the solid state.

Quantum Chemical and Mechanistic Studies on 4 Chloro 3 Nitrobiphenyl Reactivity

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic characteristics of a molecule are fundamental to its reactivity. Through computational methods, particularly Density Functional Theory (DFT), we can elucidate the distribution of electrons and identify the regions most susceptible to chemical attack.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The HOMO represents the orbital from which a molecule is most likely to donate electrons, thus indicating its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, signifying its electrophilic or acidic nature.

Global and Local Reactivity Descriptors

To quantify the reactivity of 4-Chloro-3-nitrobiphenyl, a range of global and local reactivity descriptors can be calculated from the HOMO and LUMO energies. These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Global Reactivity Descriptors are properties of the molecule as a whole. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ). A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

While specific values for this compound are not available, studies on similar nitroaromatic compounds demonstrate the utility of these descriptors in predicting reactivity trends. conicet.gov.ar

Local Reactivity Descriptors , such as Fukui functions, provide information about the reactivity of specific atomic sites within the molecule. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack.

Below is an interactive table showcasing typical calculated reactivity descriptors for a related molecule, 4-bromo-3-(methoxymethoxy) benzoic acid, to illustrate the type of data generated in such studies. researchgate.net

| Descriptor | Value (eV) |

| EHOMO | -6.89 |

| ELUMO | -2.43 |

| Ionization Potential (I) | 6.89 |

| Electron Affinity (A) | 2.43 |

| Electronegativity (χ) | 4.66 |

| Chemical Hardness (η) | 2.23 |

| Global Softness (S) | 0.224 |

| Electrophilicity Index (ω) | 4.87 |

This data is for 4-bromo-3-(methoxymethoxy) benzoic acid and serves as an illustrative example.

Charge Distribution and Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, regions of negative potential (electron-rich) are colored red, indicating sites susceptible to electrophilic attack, while regions of positive potential (electron-poor) are colored blue, indicating sites prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MESP would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making them attractive to electrophiles. Conversely, the carbon atom attached to the chlorine atom and the carbon atoms ortho and para to the nitro group are expected to have a more positive potential, rendering them susceptible to nucleophilic attack. This is a common feature in nitroaromatic compounds and is a key factor in their reactivity, particularly in nucleophilic aromatic substitution reactions. bohrium.com

Theoretical Examination of Reaction Mechanisms Involving Nitrobiphenyls

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. For nitrobiphenyls like this compound, a primary reaction pathway of interest is Nucleophilic Aromatic Substitution (SNAr).

Computational Modeling of Key Reaction Pathways (e.g., Nucleophilic Aromatic Substitution on Biphenyls)

The SNAr reaction is a cornerstone of aromatic chemistry. chemistrysteps.com In this reaction, a nucleophile replaces a leaving group on an aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards this type of reaction. masterorganicchemistry.com The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination process, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

Computational studies can model this reaction pathway by calculating the potential energy surface. This involves determining the energies of the reactants, intermediates, transition states, and products. For this compound, a nucleophile would attack the carbon atom bearing the chlorine atom, leading to the formation of a Meisenheimer complex. The negative charge in this intermediate would be delocalized across the aromatic ring and, importantly, onto the nitro group, which provides significant stabilization. The subsequent step involves the departure of the chloride ion, restoring the aromaticity of the ring.

Recent computational and experimental work has also provided evidence for concerted SNAr mechanisms in some systems, where the bond-forming and bond-breaking steps occur simultaneously rather than in a stepwise fashion. nih.govnih.gov The specific mechanism for this compound would depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Transition State Analysis and Activation Energy Calculations

A critical aspect of computational reaction modeling is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that connects reactants and products (or intermediates). By calculating the structure and energy of the transition state, the activation energy (Ea) for the reaction can be determined. The activation energy is the minimum energy required for the reaction to occur and is a key determinant of the reaction rate.

For the SNAr reaction of 4-Chloro-3-nitrobhenyl, computational methods can be used to locate the transition state for the initial nucleophilic attack, which is typically the rate-determining step. masterorganicchemistry.com The calculated activation energy provides a quantitative measure of the reaction's feasibility. Lower activation energies correspond to faster reaction rates.

Intermediates and Charge Transfer Complex Formation in Reactions

The formation of intermediates, particularly charge-transfer complexes (CTCs), is a critical aspect of understanding reaction mechanisms in organic chemistry. A charge-transfer complex consists of an electron donor and an electron acceptor, where a fraction of an electronic charge is transferred between them. This interaction creates a characteristic absorption band in the visible spectrum. The study of such complexes can provide deep insights into the reaction pathways.

However, specific studies detailing the isolation, characterization, or theoretical modeling of intermediates or charge-transfer complexes directly involving this compound in its reactions could not be found in the available literature. While research exists on related molecules, such as the formation of a CTC in the reaction of 4-chlorobiphenyl (B17849) with the NO3 radical, this information cannot be directly extrapolated to this compound due to the influence of the nitro group's position on the biphenyl (B1667301) system's electronic properties. Mechanistic studies on similar compounds often employ techniques like transient absorption spectroscopy and density functional theory (DFT) to identify and characterize these fleeting species. The absence of such dedicated studies for this compound means that there is no specific data to present on its reaction intermediates or CTC formation.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO responses. The molecular structure of this compound, containing an electron-withdrawing nitro group and a chloro group on a biphenyl framework, suggests potential for NLO activity.

The NLO properties of a material are quantified by its hyperpolarizabilities. Computational quantum chemical methods, such as DFT, are commonly used to predict these properties for new molecules. Despite the theoretical potential for NLO properties in this compound, a review of published research reveals no specific experimental or computational studies focused on determining its linear polarizability, or first and second-order hyperpolarizabilities. Research is available for analogous compounds like 4-chloro-2-nitroaniline, but these findings are specific to that molecule's unique electronic and crystalline structure and cannot be attributed to this compound. Without dedicated research, any discussion of the NLO properties of this compound would be purely speculative.

Chemical Transformations and Derivatization of 4 Chloro 3 Nitrobiphenyl

Reduction Reactions of the Nitro Group for Synthetic Utility

The reduction of the nitro group to an amine is a fundamental transformation in the synthetic utility of 4-chloro-3-nitrobiphenyl, serving as a key step in the production of dyes, agrochemicals, and pharmaceutical intermediates. The primary challenge in this process is achieving high chemoselectivity, specifically reducing the nitro group without cleaving the carbon-chlorine bond (hydrodechlorination).

The conversion of aromatic nitro compounds into their corresponding anilines is a widely practiced industrial process. wikipedia.org Several methodologies are effective for this transformation.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitroarenes. wikipedia.orgscispace.com The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are frequently employed. wikipedia.orgorgsyn.org For instance, o-nitrobiphenyl can be effectively reduced to o-aminobiphenyl using a 5% palladium-on-carbon catalyst with hydrogen gas under pressure. orgsyn.org While highly effective, catalytic hydrogenation can sometimes lead to the undesired side reaction of dehalogenation, where the chlorine atom is also removed. scispace.comorganic-chemistry.org

Metal-Based Reductions: Classic chemical reduction methods using metals in acidic media are also widely used. Reagents such as iron powder in the presence of hydrochloric or acetic acid, as well as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, are effective for reducing aromatic nitro groups. wikipedia.orggoogle.comresearchgate.netscispace.com These methods are often preferred when high chemoselectivity is required, as they can be milder towards halogen substituents compared to some catalytic hydrogenation systems. researchgate.net Other systems, such as zinc dust with ammonium (B1175870) chloride or acetic acid, also provide pathways for this reduction. wikipedia.orgresearchgate.net

Achieving chemoselectivity is paramount when reducing polyfunctional compounds like this compound. The goal is to selectively transform the nitro group into an amine while preserving the chloro substituent. The choice of reducing agent and reaction conditions dictates the outcome.

While catalytic hydrogenation is efficient, its utility can be limited by the potential for hydrodehalogenation. scispace.com The selectivity of this process can be influenced by the catalyst, solvent, additives, and reaction parameters like temperature and pressure. For example, the use of catalyst poisons, such as diphenylsulfide with Pd/C, can selectively reduce other functionalities without affecting aryl halides. organic-chemistry.org In some cases, the presence of vanadium compounds as co-catalysts during hydrogenation has been shown to prevent the accumulation of undesired hydroxylamine (B1172632) intermediates and improve product purity. google.comgoogle.com

Metal-based reduction systems often offer superior chemoselectivity. Systems like Co₂(CO)₈-H₂O have been reported to reduce a variety of substituted nitrobenzenes to their corresponding anilines in almost quantitative yields, leaving halogen groups completely unaffected. scispace.com Similarly, the use of tin (Sn) and methanol (B129727) has been found to be an effective method for reducing 4-chloro-3-nitrotoluene (B146361) without cleaving the C-Cl bond. researchgate.net The Zinin reduction, which uses sodium sulfide (B99878) or polysulfides, is another classic method known for its selectivity in reducing one nitro group in the presence of another or other reducible groups. researchgate.net

Below is a table summarizing various reductive methodologies and their general chemoselectivity profiles for chloronitroaromatic compounds.

| Method | Reagents/Catalyst | Typical Conditions | Chemoselectivity (NO₂ vs. Cl) | Reference(s) |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | 25-100°C, 1-20 bar H₂ | Moderate to Good; dehalogenation can occur. | organic-chemistry.orggoogle.com |

| Metal/Acid Reduction | Fe / HCl or CH₃COOH | Reflux | High; generally preserves the C-Cl bond. | wikipedia.orggoogle.com |

| Metal/Acid Reduction | SnCl₂ / HCl | Room Temp to Reflux | High; a standard method for selective reduction. | wikipedia.orgscispace.com |

| Metal-Carbonyl System | Co₂(CO)₈ / H₂O | Room Temp | Excellent; halides are not affected. | scispace.com |

| Metal/Salt Reduction | Zn / NH₄Cl | Aqueous Medium | Good; mild conditions. | wikipedia.orgresearchgate.net |

Nucleophilic Substitution at the Chlorine Position

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is a direct consequence of the powerful electron-withdrawing nature of the adjacent nitro group, which activates the aromatic ring towards attack by nucleophiles.

The generally accepted mechanism for SₙAr reactions involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The regioselectivity of nucleophilic aromatic substitution is dictated by the position of electron-withdrawing substituents on the aromatic ring. These groups stabilize the anionic Meisenheimer intermediate through resonance, but only when they are positioned ortho or para to the site of nucleophilic attack. libretexts.orgyoutube.com A meta-positioned substituent offers no such resonance stabilization. libretexts.org

In the case of this compound, the chlorine atom is at the 4-position, which is ortho to the nitro group at the 3-position. This geometric arrangement is ideal for activating the C-Cl bond towards nucleophilic attack. The negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group, a highly stabilizing interaction. libretexts.org This inherent electronic property ensures that nucleophilic substitution occurs exclusively at the chlorine-bearing carbon, demonstrating high regioselectivity. Stereoselectivity is not a primary consideration in the substitution step itself, as the aromatic ring is planar and the reaction does not typically create a new stereocenter at the substitution site.

The activated nature of the C-Cl bond in this compound allows for the synthesis of a wide array of derivatives by reacting it with various nucleophiles.

Synthesis of Ethers: Aryl ethers can be synthesized by reacting this compound with alkoxides (RO⁻) or phenoxides (ArO⁻). This reaction, a variation of the Williamson ether synthesis, proceeds via the SₙAr mechanism, where the alkoxide displaces the chloride ion. masterorganicchemistry.comorganic-chemistry.org This provides a direct route to 4-alkoxy-3-nitrobiphenyl or 4-aryloxy-3-nitrobiphenyl derivatives.

Synthesis of Amines: Similarly, reaction with ammonia, primary amines (RNH₂), or secondary amines (R₂NH) can produce 4-amino-3-nitrobiphenyl and its N-substituted derivatives. libretexts.org This reaction is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals and other bioactive molecules.

The table below illustrates the synthesis of various substituted biphenyls from this compound via nucleophilic aromatic substitution.

| Nucleophile | Reagent Example | Product Class | Resulting Compound Structure |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Aryl Methyl Ether | 4-Methoxy-3-nitrobiphenyl |

| Phenoxide | Sodium Phenoxide (NaOPh) | Diaryl Ether | 4-Phenoxy-3-nitrobiphenyl |

| Amide | Sodium Amide (NaNH₂) | Primary Aryl Amine | 4-Amino-3-nitrobiphenyl |

| Primary Amine | Methylamine (CH₃NH₂) | Secondary Aryl Amine | 4-(Methylamino)-3-nitrobiphenyl |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Sulfide | 4-(Phenylthio)-3-nitrobiphenyl |

Advanced Coupling and Cycloaddition Reactions for Novel Scaffolds

Beyond the direct transformations of its functional groups, this compound can serve as a building block in more advanced carbon-carbon and carbon-heteroatom bond-forming reactions. These methods, particularly palladium-catalyzed cross-coupling reactions, are cornerstones of modern organic synthesis for constructing complex molecular frameworks.

The chlorine substituent makes the molecule a suitable electrophilic partner in various cross-coupling reactions. For example, in a Suzuki coupling, this compound could be reacted with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond at the 4-position, yielding substituted terphenyls or other complex biphenyl (B1667301) systems. The synthesis of 4'-chloro-2-nitrobiphenyl (B3055000) itself is often achieved via a Suzuki reaction between o-chloronitrobenzene and p-chlorophenylboronic acid, demonstrating the utility of this chemistry on related scaffolds. google.comgoogle.com

Furthermore, the molecule's functional groups can be exploited to construct novel heterocyclic scaffolds. A notable example involves the reductive coupling of a related compound, 4-chloro-3-nitrocoumarin, with α-bromoacetophenone, followed by a reductive intramolecular cyclization. rsc.org This sequence builds a new pyrrole (B145914) ring fused to the original coumarin (B35378) structure. This strategy of using the nitro group as a precursor for a nitrogen atom in a cyclization reaction highlights the potential for this compound to be used in the synthesis of novel, fused heterocyclic systems.

While direct participation of the nitrobiphenyl system in pericyclic cycloaddition reactions like the Diels-Alder reaction is less common, the functional groups can be modified to create dienes or dienophiles for such purposes. pageplace.dewikipedia.org The true power of this compound in this context lies in its use as a platform for coupling and subsequent cyclization strategies to generate diverse and complex molecular scaffolds.

Synthesis of Triazole Derivatives via Click Chemistry (e.g., from Azide (B81097) Precursors)

The synthesis of 1,2,3-triazole derivatives from this compound is a multi-step process that leverages the principles of "click chemistry". organic-chemistry.org This synthetic approach is noted for its high efficiency, reliability, and biocompatibility. organic-chemistry.orgbroadpharm.com The key transformation involves the conversion of the chlorobiphenyl into an azide precursor, which then undergoes a cycloaddition reaction with an alkyne.

Synthesis of the Azide Precursor

The initial step in this sequence is the conversion of this compound to 4-azido-3-nitrobiphenyl. This is typically achieved through a nucleophilic aromatic substitution reaction. The chlorine atom at the C4 position is activated by the strongly electron-withdrawing nitro group at the C3 position, facilitating its displacement by an azide nucleophile, such as sodium azide (NaN₃). The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the 4-azido-3-nitrobiphenyl precursor is obtained, it can be reacted with a terminal alkyne in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. merckmillipore.commdpi.com This reaction, a cornerstone of click chemistry, forms a stable 1,2,3-triazole ring. The process is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org The catalyst, copper(I), is often generated in situ from the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. broadpharm.com The reaction proceeds under mild conditions, often in a variety of solvents including aqueous mixtures, and tolerates a wide range of functional groups on the alkyne partner. organic-chemistry.org

Table 1: Proposed Synthesis of Triazole Derivatives from this compound

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | This compound | Sodium Azide (NaN₃), DMF | 4-Azido-3-nitrobiphenyl | Introduction of the azide functionality. |

| 2 | CuAAC Click Chemistry | 4-Azido-3-nitrobiphenyl, Terminal Alkyne | CuSO₄, Sodium Ascorbate | 1-(3-Nitro-[1,1'-biphenyl]-4-yl)-4-alkyl/aryl-1H-1,2,3-triazole | Formation of the triazole ring. merckmillipore.com |

Exploration of Rearrangement Reactions and Annulations

The structure of this compound, specifically the presence of a nitro group ortho to the second phenyl ring, makes it an ideal substrate for intramolecular annulation reactions to form fused heterocyclic systems.

Annulation via Cadogan Reductive Cyclization

A primary annulation pathway for 2-nitrobiphenyl (B167123) derivatives is the Cadogan reaction. researchgate.netresearchgate.net This reaction involves the reductive cyclization of the nitro group to form a new five-membered ring, yielding a carbazole (B46965). acs.org The transformation is typically mediated by trivalent phosphorus reagents, such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite (B83602) (P(OEt)₃), in a high-boiling solvent. acs.org

The mechanism proceeds through the deoxygenation of the nitro group by the phosphine (B1218219) reagent to generate a reactive nitrene intermediate. This nitrene then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring, followed by aromatization to furnish the stable carbazole tricycle. The Cadogan reaction is known for its tolerance of a broad range of functional groups. acs.org Applying this reaction to this compound is expected to produce a carbazole with the chloro and nitro substituents retained on the final ring system.

While the nitrene intermediate is a species that can potentially undergo rearrangement reactions (such as the Curtius rearrangement), for 2-nitrobiphenyl systems, the intramolecular cyclization to form the thermodynamically stable carbazole ring is the overwhelmingly favored pathway. researchgate.net Specific skeletal rearrangement reactions of the this compound backbone itself are not widely documented, with annulation being the principal transformation explored.

Table 2: Cadogan Annulation of this compound

| Reaction Type | Starting Material | Key Reagents | Solvent | Expected Product |

|---|---|---|---|---|

| Cadogan Reductive Cyclization | This compound | Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃) | High-boiling solvent (e.g., o-dichlorobenzene) | 3-Chloro-2-nitro-9H-carbazole |

Environmental Research Perspectives on 4 Chloro 3 Nitrobiphenyl

Abiotic Degradation Pathways in Environmental Matrices

The environmental fate of 4-Chloro-3-nitrobiphenyl is influenced by various abiotic degradation processes that transform the compound in different environmental compartments. These processes are crucial in determining its persistence and potential for long-term environmental impact. The primary abiotic degradation pathways include photochemical degradation and hydrolysis.

Photochemical Degradation Studies (e.g., Direct and Indirect Photolysis)

For related chlorobiphenyls, photodegradation in aqueous environments is influenced by factors such as the concentration of the compound and the presence of other substances that can generate reactive oxygen species. Transformations observed for other chlorinated compounds primarily involve intramolecular rearrangements and degradation resulting from the addition of hydroxyl radicals, which can lead to molecular cleavage. nih.gov The rate of degradation can vary significantly despite minimal differences in chemical structures. nih.gov It is plausible that this compound undergoes similar photochemical transformations, potentially leading to the cleavage of the biphenyl (B1667301) rings or modification of the chloro and nitro substituents.

Table 1: Factors Influencing Photochemical Degradation of Related Chlorinated Aromatic Compounds

| Factor | Description of Influence | Potential Implication for this compound |

| Light Intensity | Higher light intensity generally leads to faster degradation rates. | Increased degradation in sunlit surface waters. |

| Wavelength | The efficiency of direct photolysis is dependent on the compound's ability to absorb light at specific wavelengths. | The nitro and chloro substituents will influence the absorption spectrum and thus the susceptibility to photolysis. |

| Presence of Photosensitizers | Substances like dissolved organic matter can absorb light and produce reactive species (e.g., hydroxyl radicals) that indirectly degrade the pollutant. | Indirect photolysis could be a significant degradation pathway in natural waters containing organic matter. |

| pH | The pH of the medium can affect the chemical form of the compound and the activity of reactive species. | Degradation rates may vary in different aquatic and soil environments with varying pH levels. |

Hydrolysis and Other Chemical Transformation Processes in Aquatic and Soil Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of an organic compound to hydrolysis depends on the presence of functional groups that can react with water. For polychlorinated biphenyls (PCBs), hydrolysis is generally a slow process. nih.gov However, the presence of a nitro group in this compound could potentially influence its reactivity towards hydrolysis compared to non-nitrated PCBs.

In soil and aquatic systems, other chemical transformations can also occur. These may include reduction of the nitro group under anaerobic conditions, a common fate for nitroaromatic compounds. asm.org The chlorine atom may also be subject to reductive dehalogenation under specific environmental conditions, although this is generally a slower process for less chlorinated biphenyls.

Bioremediation and Microbial Degradation Studies of Substituted Biphenyls

Bioremediation, the use of microorganisms to degrade environmental pollutants, is a promising strategy for the cleanup of sites contaminated with halogenated and nitrated aromatic compounds. While no studies have specifically isolated microorganisms that degrade this compound, research on bacteria and fungi capable of metabolizing related compounds provides a strong basis for understanding its potential for bioremediation.

Isolation and Characterization of Microorganisms Capable of Metabolizing Halogenated Nitrobiphenyls (Drawing Insights from Chloronitrophenol and Chlorobiphenyl Degradation)

Numerous microorganisms have been identified that can degrade chlorinated biphenyls and chloronitrophenols, suggesting that similar organisms could potentially metabolize this compound. For instance, bacterial consortia have been shown to be effective in degrading complex pollutants. nih.govmdpi.comnih.gov Strains of Pseudomonas, Comamonas, Burkholderia, and Rhodococcus have been frequently implicated in the degradation of chlorinated aromatic compounds. nih.govnih.govplos.org

The degradation of 4-chlorobiphenyl (B17849) has been demonstrated by a consortium of Pseudomonas sp. and Comamonas sp., where the former initiates the degradation and the latter further oxidizes the intermediates. nih.gov Similarly, various bacteria have been isolated that can utilize chloronitrophenols as their sole source of carbon and energy. nih.gov For example, Burkholderia sp. strain RKJ 800 has been shown to degrade 2-chloro-4-nitrophenol. nih.gov The ability of these microorganisms to attack both the chlorinated and nitrated aromatic structures suggests that microbial consortia or single strains with versatile metabolic capabilities could be effective in the bioremediation of this compound.

Table 2: Examples of Microorganisms Degrading Structurally Related Compounds

| Microorganism/Consortium | Degraded Compound | Key Metabolic Capability | Reference |

| Pseudomonas sp. and Comamonas sp. | 4-Chlorobiphenyl | Cooperative degradation of chlorinated biphenyl | nih.gov |

| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol | Utilization of chloronitrophenol as a sole carbon and energy source | nih.gov |

| Cupriavidus sp. CNP-8 | 2-Chloro-4-nitrophenol | Degradation via the 1,2,4-benzenetriol (B23740) pathway | nih.gov |

| Rhodococcus sp. strain MB-P1 | 2-Chloro-4-nitroaniline (B86195) | Monooxygenase-mediated removal of the nitro group | plos.org |

Elucidation of Biodegradation Pathways and Metabolite Identification (e.g., Denitration, Dehalogenation, Ring Cleavage)

The biodegradation of halogenated nitroaromatic compounds typically involves a series of enzymatic reactions that lead to the removal of the substituents and the cleavage of the aromatic rings. Based on studies of analogous compounds, the degradation of this compound is likely to proceed through one or more of the following key steps:

Denitration: The removal of the nitro group is often an initial and critical step in the degradation of nitroaromatic compounds. This can occur oxidatively, catalyzed by monooxygenases or dioxygenases, or reductively. asm.org For example, the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. is initiated by a monooxygenase that removes the nitro group. plos.org

Dehalogenation: The removal of the chlorine atom can occur either aerobically or anaerobically. Aerobic dehalogenation is often catalyzed by monooxygenases or dioxygenases, which hydroxylate the aromatic ring and lead to the spontaneous or enzymatic removal of the halogen. Reductive dehalogenation, the replacement of a chlorine atom with a hydrogen atom, is more common under anaerobic conditions.

Ring Cleavage: Following the removal or modification of the substituents, the aromatic rings are cleaved by dioxygenase enzymes. eaht.org This is a crucial step that breaks down the stable aromatic structure into aliphatic intermediates that can then be funneled into central metabolic pathways. For 4-chlorobiphenyl, degradation often proceeds through hydroxylation of the non-chlorinated ring, followed by meta-cleavage. ethz.ch

The specific metabolites formed during the degradation of this compound would depend on the specific microbial pathways involved. Potential intermediates could include chlorocatechols, nitrocatechols, and chlorohydroquinones. nih.gov

Enzymatic Mechanisms of Degradation (e.g., Monooxygenases, Dioxygenases)

The key enzymes responsible for the degradation of halogenated and nitrated aromatic compounds are oxygenases, which incorporate oxygen atoms into the aromatic ring, making it more susceptible to cleavage.

Monooxygenases: These enzymes insert a single oxygen atom into the substrate. Flavin-dependent monooxygenases are known to be involved in the initial oxidation of chlorophenols. researchgate.netnih.gov They can catalyze hydroxylation reactions that lead to the removal of chlorine or nitro groups. plos.org For instance, pentachlorophenol (B1679276) 4-monooxygenase can catalyze the hydroxylation and dehalogenation of various substituted aromatic compounds.

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. Rieske non-heme iron dioxygenases play a critical role in the initial attack on aromatic rings, leading to the formation of cis-dihydrodiols. nih.gov Nitrobenzene (B124822) 1,2-dioxygenase, for example, catalyzes the oxidation of nitrobenzene to catechol with the release of nitrite (B80452). nih.gov Dioxygenases are also responsible for the subsequent ring cleavage of catecholic intermediates. eaht.org

The enzymatic machinery of microorganisms capable of degrading compounds like 4-chlorobiphenyl and chloronitrophenols suggests that a similar enzymatic attack on this compound would involve an initial oxygenase-mediated step to destabilize the aromatic system, followed by further degradation. ethz.chresearchgate.net

Environmental Fate and Transport Modeling of Persistent Organic Pollutants (Drawing from PCB and Chloronitrobenzene Models)

The environmental behavior of a persistent organic pollutant (POP) like this compound is complex, governed by its intrinsic physicochemical properties and the characteristics of the surrounding environment. cdc.gov To predict its distribution, persistence, and potential for exposure, scientists employ environmental fate and transport models. epa.govwiley.com These mathematical models synthesize data on a chemical's properties to simulate its movement and transformation across various environmental compartments, including air, water, soil, and biota. epa.govanteagroup.com

While specific, dedicated models for this compound are not extensively documented in scientific literature, robust modeling frameworks developed for structurally related compounds—namely polychlorinated biphenyls (PCBs) and chloronitrobenzenes—provide a strong foundation for estimating its environmental behavior. nih.govresearchgate.net By analyzing the models for these well-studied classes of pollutants, it is possible to infer the likely fate and transport pathways of this compound.

Insights from Polychlorinated Biphenyl (PCB) Models

PCBs are a class of compounds whose environmental dynamics have been modeled extensively. utoronto.ca These models are particularly relevant due to the shared biphenyl structure of this compound.

Partitioning and Transport : PCB models heavily rely on physicochemical properties to predict how congeners partition between environmental media. nih.gov Less chlorinated congeners are generally more volatile and water-soluble, while highly chlorinated PCBs tend to adsorb strongly to soil, sediment, and particulate matter. nih.gov Because of their hydrophobicity, the transport and fate of PCBs in aquatic systems are predominantly linked to particle-bound movement. epa.gov Lighter PCBs, like monochlorobiphenyls, are more susceptible to atmospheric degradation, whereas heavier congeners are more likely to be removed from circulation by transfer to deep sea environments. utoronto.ca Given that this compound is a monochlorinated biphenyl, it is expected to exhibit relatively higher volatility and mobility compared to more heavily chlorinated PCBs, making atmospheric transport a potentially significant distribution pathway. nih.govutoronto.ca

Insights from Chloronitrobenzene Models

The presence of a nitro group on the biphenyl structure of this compound makes models for chloronitrobenzenes also highly relevant. Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants. researchgate.net

Biodegradation : The primary degradation pathway for many chloronitrobenzenes is initiated by bacteria. researchgate.net Certain bacterial strains can utilize these compounds as sources of carbon and energy. nih.gov The degradation process often begins with a dioxygenase enzyme that adds two hydroxyl groups to the aromatic ring, a critical first step toward mineralization. nih.gov The position of the chloro and nitro groups significantly influences the susceptibility of the compound to microbial attack. researchgate.net For instance, Diaphorobacter sp. strain JS3051 has been shown to degrade 3-chloronitrobenzene by catalyzing its dihydroxylation. nih.gov This suggests that this compound could also be susceptible to similar enzymatic degradation pathways.

Persistence and Mobility : The nitro group is polar and electron-withdrawing, which impacts the compound's water solubility, vapor pressure, and sorption characteristics compared to its non-nitrated counterparts. epa.gov Generally, persistent and mobile organic substances have the greatest potential to contaminate water resources over large areas because they degrade slowly and are transported efficiently in aquatic systems. nih.gov The combination of a chloro- and a nitro- group on a biphenyl backbone suggests a complex interplay of properties that will govern its mobility and persistence.

The table below outlines key physicochemical properties that serve as inputs for environmental fate models.

Table 1: Estimated Physicochemical Properties for Environmental Modeling

| Property | This compound (Predicted) | 4-Chlorobiphenyl (PCB Congener) | 2,4-Dichloronitrobenzene (Chloronitrobenzene Analogue) | Significance in Modeling |

|---|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 4.1 - 4.5 | 4.46 | 3.35 | Indicates tendency to partition into organic matter (soil, sediment, biota). Higher values suggest greater bioaccumulation potential. |

| Water Solubility (mg/L) | ~1.5 | 1.0 | 129 | Affects dissolution in surface and groundwater, influencing mobility in aquatic systems. |

| Vapor Pressure (Pa at 25°C) | ~0.001 | 0.0011 | 1.5 | Determines the likelihood of volatilization from soil and water surfaces into the atmosphere. |

| Henry's Law Constant (Pa·m³/mol) | ~0.1 | 0.48 | 0.18 | Describes the partitioning between air and water, which is crucial for modeling atmospheric transport and deposition. |

By integrating these properties into established fate and transport models, a predictive assessment of this compound's environmental behavior can be constructed.

Table 2: Comparative Environmental Fate and Transport Characteristics

| Parameter | PCBs (Lower Chlorinated) | Chloronitrobenzenes | This compound (Inferred Behavior) |

|---|---|---|---|

| Primary Transport Mechanism | Atmospheric transport (volatilization) and waterborne (dissolved/sorbed). utoronto.caepa.gov | Waterborne transport due to moderate solubility; some potential for atmospheric transport. | A combination of atmospheric transport (due to biphenyl structure) and waterborne transport (influenced by polar nitro group). |

| Primary Environmental Sink | Soils and sediments, with eventual degradation or deep-sea transfer. utoronto.ca | Soil and aquatic sediments. | Likely to partition to soil and sediment, with persistence dictated by microbial activity. |

| Key Degradation Pathways | Aerobic biodegradation (ring cleavage); anaerobic reductive dechlorination for higher congeners. pjoes.com | Microbial degradation, often initiated by dioxygenase enzymes; reduction of the nitro group. researchgate.netnih.gov | Expected to be susceptible to microbial degradation targeting both the biphenyl rings (aerobic) and potentially the nitro group. |

| Persistence | Moderately persistent, with degradation rates faster than highly chlorinated congeners. nih.gov | Considered persistent environmental pollutants. researchgate.net | Expected to be persistent, but likely degradable under specific microbial conditions. |

Advanced Analytical Methodologies for Research on 4 Chloro 3 Nitrobiphenyl

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are fundamental tools for isolating 4-Chloro-3-nitrobiphenyl from reaction mixtures, environmental samples, and biological extracts. They are also essential for determining the purity of synthesized batches and for quantifying the compound's concentration.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com It is particularly valuable for identifying the compound and its metabolites in various matrices. nih.gov For GC-MS analysis, samples, which may require a derivatization step to increase volatility and thermal stability, are introduced into the instrument where the mixture is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. mdpi.comresearchgate.net

Following separation, the individual compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process generates a unique fragmentation pattern, or mass spectrum, for each compound, which serves as a "fingerprint" for identification. The mass spectrum of this compound would be characterized by its molecular ion peak and specific fragment ions resulting from the loss of groups such as NO2, Cl, or portions of the biphenyl (B1667301) structure. By comparing these spectra to spectral libraries (e.g., NIST, Wiley) or by interpreting the fragmentation patterns, researchers can confirm the identity of the parent compound and elucidate the structures of unknown metabolites. nist.gov For instance, a common metabolic pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group, which would result in a metabolite (4-chloro-3-aminobiphenyl) with a distinct mass spectrum.

Table 1: Representative GC-MS Fragmentation Data for this compound and a Potential Metabolite

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| This compound | C12H8ClNO2 | 233.65 | 233/235 (Cl isotope pattern) | 187 (M-NO2), 152 (M-Cl-NO2), 126 |

| 4-Chloro-3-aminobiphenyl | C12H10ClN | 203.67 | 203/205 (Cl isotope pattern) | 168 (M-Cl), 167 (M-HCl), 141 |

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of this compound, especially for samples that are not suitable for GC due to low volatility or thermal instability. mdpi.com The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. osha.gov

For the analysis of this compound, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov Detection is frequently achieved using an Ultraviolet (UV) or Photodiode Array (PDA) detector. researchgate.netmdpi.com The nitro-aromatic structure of this compound contains chromophores that absorb UV light, allowing for sensitive detection. chromatographyonline.com A PDA detector offers the advantage of acquiring a full UV-Vis spectrum for any eluting peak, which aids in peak identification and purity assessment by revealing the presence of co-eluting impurities. mdpi.com The method can be validated for linearity, accuracy, and precision to ensure reliable quantification in various samples. mdpi.com

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV or Photodiode Array (PDA) at a wavelength of ~260-280 nm |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Spectroscopic Techniques for In Situ Monitoring and Mechanistic Studies

Spectroscopic methods are vital for probing the electronic and structural properties of this compound, enabling real-time monitoring of reactions and providing deep insights into reaction mechanisms.

Transient absorption spectroscopy is a powerful pump-probe technique used to study short-lived electronically excited states and reaction intermediates on timescales ranging from femtoseconds to milliseconds. nih.govresearchgate.net In the context of this compound, this technique can be used to investigate its photochemical degradation pathways. Upon excitation with a short laser pulse (the pump), the molecule is promoted to an excited state. A second, broadband probe pulse monitors the changes in absorption of the sample as a function of time and wavelength.

The presence of the nitro group in a biphenyl system can lead to the formation of a long-lived lowest excited triplet state (T1) through efficient intersystem crossing. researchgate.net By monitoring the formation and decay of the T1 state and other transient species, researchers can elucidate the kinetics and mechanisms of photochemical reactions, such as photodegradation or reactions with other molecules. beilstein-journals.orgustc.edu.cn This information is critical for understanding the environmental persistence and transformation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution and in the solid state. For this compound, 1H and 13C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. actachemicamalaysia.com The chemical shifts, coupling constants, and integration of the signals in a 1H NMR spectrum allow for the determination of the substitution pattern on the aromatic rings. rsc.org

Advanced 2D NMR techniques are essential for unambiguous assignment of all signals, especially for complex molecules.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, helping to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the two phenyl rings and the positions of the substituents.

Solid-state NMR can provide information about the molecular structure and dynamics of this compound in its crystalline form.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound in CDCl3

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~8.0 (d) | ~125.0 |

| 5 | ~7.6 (d) | ~134.0 |

| 6 | ~7.5 (dd) | ~130.0 |

| 2', 6' | ~7.5-7.6 (m) | ~129.0 |

| 3', 5' | ~7.4-7.5 (m) | ~128.5 |

| 4' | ~7.4 (m) | ~127.5 |

| 1 | - | ~138.0 |

| 3 | - | ~148.0 |

| 4 | - | ~132.0 |

| 1' | - | ~139.0 |

Note: Predicted values are based on analogous structures and general substituent effects. Actual values may vary. d = doublet, dd = doublet of doublets, m = multiplet.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry) for Structural Confirmation and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unequivocal identification and structural confirmation of this compound. beilstein-journals.org Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. researchgate.net This high mass accuracy allows for the determination of the elemental composition of the parent molecule and its fragments. lgcstandards.com

By comparing the experimentally measured accurate mass to the theoretical mass calculated from the elemental formula (C12H8ClNO2), HRMS can confirm the molecular formula with high confidence, distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions). Furthermore, the characteristic isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) provides an additional layer of confirmation for the presence of a chlorine atom in the molecule. This capability is invaluable for identifying the compound in complex environmental or biological matrices where numerous other compounds may be present. nih.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Isotope | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [C12H8ClNO2]+ | 35Cl | 233.02436 | 100.0 |

| 37Cl | 235.02141 | 32.0 |

Compound Index

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3-nitrobiphenyl, and how can reaction conditions influence yield and purity?

Methodological Answer:

- Nitration-Chlorination Sequential Approach : Begin with biphenyl derivatives for regioselective nitration (e.g., using HNO₃/H₂SO₄ at 0–5°C), followed by chlorination via Friedel-Crafts (AlCl₃ catalyst) or electrophilic substitution (Cl₂/FeCl₃). Monitor regiochemistry to avoid ortho/para competition .

- Cross-Coupling Strategies : Use Suzuki-Miyaura coupling with halogenated nitroarenes and boronic acids. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in anhydrous solvents (THF/toluene) to minimize side products .

- Yield Optimization : Reaction temperature (e.g., <50°C for nitration) and stoichiometric ratios (e.g., 1:1.2 substrate:chlorinating agent) are critical. Purity can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Look for aromatic proton splitting patterns (e.g., doublets for para-substituted nitro groups) and deshielded carbons adjacent to electron-withdrawing groups (NO₂: δ ~140–150 ppm; Cl: δ ~125–135 ppm). Compare with computational predictions (DFT) .

- FT-IR : Key peaks include NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretching (~750 cm⁻¹). Absence of -OH stretches (~3200–3600 cm⁻¹) confirms no hydrolysis .

- X-ray Crystallography : For definitive confirmation, grow single crystals (solvent: DCM/hexane) and analyze using a Bruker D8 Venture diffractometer (R-factor <0.05) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 200°C (DSC/TGA analysis). Store at 2–8°C in amber vials to prevent photolytic degradation .

- Moisture Sensitivity : Nitro groups are hygroscopic; use desiccants (silica gel) in sealed containers. Monitor via Karl Fischer titration (<0.1% H₂O) .

- Chemical Inertness : Avoid strong bases (risk of nitro reduction) or UV light (radical formation). Conduct accelerated stability studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map HOMO-LUMO gaps (predicting electrophilic/nucleophilic sites) and electrostatic potential surfaces (identifying Cl/NO₂ charge distribution) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility. Correlate with experimental logP values (HPLC retention times) .

- Reactivity Prediction : Calculate Fukui indices to identify sites prone to electrophilic attack (e.g., para to nitro groups) .

Q. How can contradictory data in reaction kinetics or spectroscopic results be resolved during mechanistic studies?

Methodological Answer:

- Cross-Validation : Replicate experiments under inert atmospheres (Ar glovebox) to exclude oxygen interference. Use high-purity solvents (HPLC grade) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to distinguish between radical vs. ionic pathways .

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR/FT-IR datasets to isolate outliers (e.g., impurity peaks) .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS with EI Ionization : Detect chlorinated byproducts (e.g., polychlorinated biphenyls) using a DB-5MS column (30 m × 0.25 mm). Quantify via external calibration (LOD: 0.1 ppm) .

- LC-QTOF-MS : For non-volatile impurities, use reverse-phase chromatography (C18 column) with positive/negative ion switching. Match fragmentation patterns to NIST libraries .

- XPS Surface Analysis : Identify surface oxidation (e.g., nitro to amine groups) using monochromatic Al Kα radiation (1486.6 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.